Product packaging for Methyl 4-(piperidin-1-ylmethyl)benzoate(Cat. No.:CAS No. 68453-37-2)

Methyl 4-(piperidin-1-ylmethyl)benzoate

Cat. No.: B1363278
CAS No.: 68453-37-2
M. Wt: 233.31 g/mol
InChI Key: VSUPXUIIYYFQDG-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Chemical Biology and Medicinal Chemistry Research

In the realms of chemical biology and medicinal chemistry, the exploration of novel small molecules with therapeutic potential is a central theme. Methyl 4-(piperidin-1-ylmethyl)benzoate emerges as a molecule of interest due to its specific arrangement of a piperidine (B6355638) ring linked to a benzoyl ester. The synthesis and characterization of such compounds are foundational steps in the drug discovery process. While specific research on this exact compound is limited, its constituent parts are well-recognized for their roles in bioactive compounds. The study of molecules like this compound is driven by the continuous need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties.

Significance of the Piperidine-Benzoyl Ester Scaffold in Drug Discovery

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of FDA-approved drugs. researchgate.netnih.gov Its prevalence is due to its ability to confer favorable properties to a molecule, such as improved solubility, metabolic stability, and the ability to interact with biological targets in a three-dimensional space. thieme-connect.comencyclopedia.pub The piperidine moiety is a key component in drugs targeting a wide array of conditions, including cancer, viral infections, neurodegenerative diseases, and hypertension. researchgate.netnih.gov

The benzoyl ester component also plays a crucial role in drug design. Esters are often employed as prodrugs to enhance the oral bioavailability of a parent compound. nih.gov Furthermore, the aromatic ring of the benzoyl group can participate in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which are critical for molecular recognition and binding affinity. researchgate.net The combination of the piperidine and benzoyl ester motifs in this compound therefore presents a scaffold with significant potential for biological activity.

Research Rationale and Open Questions Pertaining to this compound

The primary rationale for investigating this compound stems from the proven utility of its constituent scaffolds. The key questions that researchers would seek to answer include:

Synthesis: What are the most efficient and scalable synthetic routes to produce this compound and its derivatives? While general methods for the synthesis of similar compounds exist, optimizing these for this specific molecule would be a critical first step. nih.gov

Biological Activity: Does this compound exhibit any significant biological activity? Screening against a panel of biological targets, such as enzymes and receptors, would be necessary to identify any potential therapeutic applications. The broad range of activities associated with piperidine derivatives suggests that this compound could have applications as an antimicrobial, anticancer, or CNS-acting agent. ijnrd.orgbiomedpharmajournal.org

Structure-Activity Relationships (SAR): How do modifications to the piperidine ring, the benzoyl ester, or the linker between them affect the compound's biological activity? A systematic exploration of SAR would be crucial for optimizing any identified "hit" compound into a viable drug candidate.

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? Understanding its metabolic fate and bioavailability is essential for its development as a therapeutic agent. thieme-connect.com

Overview of Current Academic Research Trajectories for this compound

Given the limited specific research on this compound, current academic research trajectories are largely hypothetical and based on the broader context of its chemical class. Potential avenues of investigation include:

Antimicrobial Drug Discovery: The piperidine scaffold is present in numerous antimicrobial agents. biomedpharmajournal.org Research could focus on evaluating this compound and its derivatives for activity against a range of bacterial and fungal pathogens.

Neuropharmacology: Piperidine derivatives are well-represented in drugs targeting the central nervous system, including treatments for Alzheimer's disease. nih.gov Investigations into the potential neuroprotective or psychoactive properties of this compound would be a logical research direction.

Oncology: The development of novel anticancer agents is a high-priority area of research. The piperidine moiety is a feature of several anticancer drugs, making this compound a candidate for screening in cancer cell line assays. researchgate.net

Prodrug Development: The benzoyl ester could be explored as a prodrug moiety for a corresponding carboxylic acid. Research could investigate the enzymatic hydrolysis of the ester in biological systems to release an active parent drug. nih.govresearchgate.net

The following table provides a summary of the potential research areas for this compound based on the known activities of its core scaffolds.

Research AreaRationalePotential Applications
Antimicrobial Piperidine is a common scaffold in antimicrobial drugs. biomedpharmajournal.orgDevelopment of new antibiotics or antifungals.
Neuropharmacology Many CNS-acting drugs contain a piperidine ring. nih.govTreatment of neurodegenerative diseases or psychiatric disorders.
Oncology The piperidine motif is present in several anticancer agents. researchgate.netDiscovery of new chemotherapeutic agents.
Prodrug Design Benzoyl esters can be used to improve drug delivery. nih.govEnhancing the bioavailability of a parent carboxylic acid drug.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B1363278 Methyl 4-(piperidin-1-ylmethyl)benzoate CAS No. 68453-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(piperidin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13-7-5-12(6-8-13)11-15-9-3-2-4-10-15/h5-8H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUPXUIIYYFQDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354798
Record name methyl 4-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666602
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

68453-37-2
Record name methyl 4-(piperidin-1-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Methyl 4 Piperidin 1 Ylmethyl Benzoate

Established Synthetic Pathways for Methyl 4-(piperidin-1-ylmethyl)benzoate

The most established and direct route for the synthesis of this compound is through the nucleophilic substitution of a methyl 4-(halomethyl)benzoate with piperidine (B6355638). This reaction, a classic example of N-alkylation, involves the displacement of a halide from the benzylic carbon by the secondary amine.

The precursor, methyl 4-(halomethyl)benzoate, is typically prepared from methyl p-toluate (B1214165) via a free-radical halogenation reaction, using reagents like N-bromosuccinimide (NBS) or chlorine gas under UV irradiation. google.com The bromo derivative, methyl 4-(bromomethyl)benzoate (B8499459), is generally preferred for laboratory-scale synthesis due to its higher reactivity compared to the chloro analogue.

Optimized Reaction Conditions and Reagent Selection

The efficiency of the N-alkylation reaction is highly dependent on the chosen conditions. Key parameters that are optimized to maximize yield and purity include the choice of solvent, base, and temperature.

Reagents and Solvents : The reaction is typically performed by treating methyl 4-(bromomethyl)benzoate with piperidine. Aprotic polar solvents such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are commonly employed as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism. researchgate.net

Base (Acid Scavenger) : As the reaction proceeds, a hydrohalic acid (HBr or HCl) is formed as a byproduct. This acid can protonate the piperidine, rendering it non-nucleophilic and halting the reaction. To prevent this, an acid scavenger is added. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or a non-nucleophilic organic base like triethylamine (B128534) (TEA). researchgate.netgoogle.com

Temperature and Stoichiometry : The reaction is often conducted at room temperature or with gentle heating (e.g., up to 70-80°C) to increase the reaction rate. researchgate.netchemicalforums.com To avoid the formation of a quaternary ammonium (B1175870) salt byproduct, the alkylating agent is often added slowly to a solution where piperidine is in excess. researchgate.net

Table 1: Representative Reaction Conditions for N-Alkylation of Piperidine
Alkylating AgentBaseSolventTemperatureNotes
Alkyl Bromide/IodideNone (Piperidine in excess)AcetonitrileRoom Temp.Slow addition of alkyl halide is recommended to favor mono-alkylation. researchgate.net
Alkylating AgentK₂CO₃DMFRoom Temp.A common method for ensuring the reaction goes to completion by neutralizing acid byproduct. researchgate.net
Benzyl (B1604629) ChlorideK₂CO₃Ethanol (B145695)80°C (Microwave)Rapid substitution is achieved under microwave irradiation. chemicalforums.com
4-(Chloromethyl)benzoic acidNaHCO₃DMF30°CA similar reaction for a related benzoic acid derivative. google.com

Scalability and Industrial Synthesis Considerations

For the large-scale synthesis of this compound, several factors must be considered to ensure the process is efficient, safe, and economically viable.

Raw Material Availability : The primary starting materials, methyl p-toluate and piperidine, are commercially available bulk chemicals. The cost and handling of the halogenating agent (e.g., chlorine gas or NBS) are significant considerations. google.com

Process Safety : The intermediate, methyl 4-(halomethyl)benzoate, is a lachrymator and a reactive alkylating agent, requiring careful handling in a well-ventilated environment. The N-alkylation reaction can be exothermic, necessitating controlled addition of reagents and effective temperature management to prevent runaway reactions.

Workup and Purification : On an industrial scale, purification involves removing the inorganic salt byproduct (e.g., KBr, KCl) and any unreacted starting materials. This is typically achieved through aqueous extraction. The final product is often isolated by distillation or crystallization. The use of membrane filtration, such as nanofiltration, has been proposed as a modern, environmentally friendly method to remove salts and unreacted reagents, reducing solvent usage and simplifying the purification process. google.com

Yield and Purity : High yield and purity (often >99%) are achievable with optimized processes, which is crucial for pharmaceutical or fine chemical applications. google.com

Development of Novel Synthetic Approaches and Green Chemistry Applications

Recent advancements in synthetic methodology have focused on improving the efficiency and environmental footprint of reactions like the synthesis of this compound.

Expedited Synthesis Strategies

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The N-alkylation of piperidine with a benzyl halide is particularly well-suited for microwave heating. chemicalforums.com

Microwave Irradiation : By using microwave irradiation, the reaction time can be drastically reduced from several hours to just a few minutes. chemicalforums.comnih.gov This is due to the efficient and rapid heating of the polar solvents and reactants, leading to a significant increase in reaction rates. For example, similar N-alkylation reactions that take hours under conventional heating can be completed in 3-5 minutes with microwave assistance, often with improved yields. mdpi.com

Environmentally Benign Methodologies

Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Several strategies can be applied to the synthesis of this compound.

Alternative Alkylating Agents : Instead of using toxic and reactive alkyl halides, benzyl alcohols can be used as "green" alkylating agents. organic-chemistry.orgorganic-chemistry.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. acs.org This process typically requires a metal catalyst, and its primary byproduct is water, making it highly atom-economical. organic-chemistry.org

Solvent-Free and Aqueous Conditions : Performing the reaction under solvent-free conditions, where the neat reactants are mixed, can significantly reduce waste. researchgate.net Another approach involves using water as a solvent, often with a phase-transfer catalyst (PTC) to facilitate the reaction between the water-insoluble organic substrate and the amine.

Use of Greener Solvents : Replacing traditional polar aprotic solvents like DMF with more environmentally friendly options such as ethanol or employing aqueous ammonia (B1221849) as both the nitrogen source and solvent can improve the greenness of the synthesis. chemicalforums.comrsc.org

Synthesis of Analogues and Derivatives of this compound

The core structure of this compound can be readily modified to produce a wide range of analogues and derivatives for various research applications.

Modification of the Piperidine Moiety : By replacing piperidine with other cyclic or acyclic secondary amines in the initial N-alkylation step, a diverse library of tertiary amines can be synthesized. Using substituted piperidines, such as 4-methylpiperidine (B120128) or 3-n-butylpiperidine, allows for the introduction of additional functionality onto the heterocyclic ring. odu.edu

Modification of the Benzoate (B1203000) Group : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other esters, amides, or other carboxylic acid derivatives. For instance, reaction with thionyl chloride followed by a different amine would yield an amide analogue. nih.gov

Substitution on the Aromatic Ring : Analogues with substituents on the benzene (B151609) ring can be prepared by starting with a correspondingly substituted methyl p-toluate. For example, nitration of methyl p-toluate followed by radical bromination and subsequent reaction with piperidine would yield a nitro-substituted analogue. Palladium-catalyzed cross-coupling reactions on a halogenated precursor could also be used to introduce a variety of substituents.

Table 2: Examples of Synthetic Pathways to Analogues
Analogue TypePrecursor 1Precursor 2Reaction Type
Modified Piperidine RingMethyl 4-(bromomethyl)benzoate4-MethylpiperidineN-Alkylation
Modified Ester GroupThis compoundSodium HydroxideEster Hydrolysis
Aromatic Ring SubstitutionMethyl 4-(bromomethyl)-2-nitrobenzoatePiperidineN-Alkylation
Amide Analogue4-(Piperidin-1-ylmethyl)benzoic acidThionyl Chloride, then DimethylamineAmidation

Design Principles for Structural Modification

The design of new analogs of this compound is guided by established principles of medicinal chemistry. The goal is to systematically alter the compound's physicochemical properties—such as lipophilicity, polarity, size, and hydrogen bonding capacity—to optimize its interaction with biological targets. Modifications can be targeted to three primary regions of the molecule: the aromatic ring, the piperidine moiety, and the central methylene (B1212753) linker.

Aromatic Ring Modification: The benzoate portion of the molecule is a key area for structural variation. Substituents can be introduced onto the aromatic ring to probe electronic and steric effects. For instance, electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can be installed at various positions to modulate the electron density of the ring and the pKa of the entire molecule. Furthermore, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters to introduce new interaction points, such as hydrogen bond donors and acceptors.

Piperidine Moiety Derivatization: The piperidine ring is a prevalent scaffold in approved pharmaceuticals, highlighting its importance for molecular recognition. Its conformation and substitution pattern can significantly influence binding affinity and selectivity. Modifications may include introducing substituents at positions 2, 3, or 4 of the piperidine ring. This allows for the exploration of stereochemistry and the introduction of functional groups that can occupy specific pockets in a target protein. Replacing the piperidine with other cyclic amines (e.g., pyrrolidine, morpholine, or piperazine) is another common strategy to alter the basicity, polarity, and steric profile of the molecule. google.com

Linker Modification: The methylene bridge connecting the aromatic and piperidine rings can also be a target for modification. Its length can be extended or shortened to adjust the distance between the two terminal groups. Additionally, the linker's hydrogen atoms can be replaced with alkyl groups to introduce steric bulk or its carbon atom can be replaced with a heteroatom to alter flexibility and polarity.

The table below summarizes the primary design strategies for modifying the core structure of this compound.

Molecular SectionModification StrategyPotential Physicochemical Change
Aromatic Ring Introduction of substituents (e.g., -Cl, -F, -OCH₃, -NO₂)Altered electronics, lipophilicity, and metabolism
Ester modification (e.g., hydrolysis to acid, conversion to amides)Changed polarity, solubility, H-bonding capability
Replacement of benzene ring with heterocycles (e.g., pyridine, thiophene)Modified aromaticity, polarity, and metabolic stability
Methylene Linker Homologation (increasing chain length)Increased flexibility and distance between rings
Introduction of substituents (e.g., methyl)Increased steric hindrance, altered conformation
Replacement with other functional groups (e.g., C=O, -O-)Changed rigidity, polarity, and H-bonding potential
Piperidine Ring Introduction of substituentsAltered lipophilicity, basicity, and stereochemistry
Ring variation (e.g., morpholine, piperazine, pyrrolidine)Modified pKa, polarity, and steric profile

Combinatorial Chemistry and Library Synthesis Approaches

Combinatorial chemistry provides a powerful set of techniques for rapidly generating large collections, or "libraries," of structurally related compounds. rjptonline.orgpharmatutor.org This approach is highly suitable for exploring the SAR of the this compound scaffold by systematically varying its key components. The synthesis of a compound library based on this scaffold can be achieved through either solid-phase or solution-phase chemistry. uomustansiriyah.edu.iq

A common strategy involves a convergent synthesis where diverse building blocks are combined. For this particular scaffold, a logical approach would be the reaction between a series of substituted 4-(halomethyl)benzoates and a collection of cyclic amines. For example, methyl 4-(bromomethyl)benzoate can serve as a common starting material, which is then reacted with a library of diverse amines to generate a wide array of final products. This method is analogous to syntheses reported for similar structures. google.com

The process can be systematized as follows:

Scaffold Preparation: Synthesis of a key intermediate, such as methyl 4-(bromomethyl)benzoate or methyl 4-(chloromethyl)benzoate.

Building Block Acquisition: Procurement of a diverse set of secondary cyclic amines (Building Block Set A) and potentially a set of substituted methyl 4-(halomethyl)benzoates (Building Block Set B).

Parallel Synthesis: The chosen scaffold is reacted with each member of the building block library in parallel, often in multi-well plates. nih.gov This allows for the simultaneous synthesis of hundreds or thousands of distinct compounds under identical reaction conditions. pharmatutor.org

Purification and Analysis: The resulting products are purified and then characterized, often using high-throughput techniques like HPLC-MS. uomustansiriyah.edu.iq

The table below illustrates a hypothetical combinatorial library derived from the this compound scaffold, showcasing the combination of different aromatic cores and cyclic amines.

Compound IDAromatic Core (from Methyl 4-(bromomethyl)benzoate derivative)Cyclic Amine
A1 Methyl benzoatePiperidine
A2 Methyl benzoateMorpholine
A3 Methyl benzoateThiomorpholine
A4 Methyl benzoate4-Methylpiperazine
B1 Methyl 2-chlorobenzoatePiperidine
B2 Methyl 2-chlorobenzoateMorpholine
B3 Methyl 2-chlorobenzoateThiomorpholine
B4 Methyl 2-chlorobenzoate4-Methylpiperazine
C1 Methyl 3-methoxybenzoatePiperidine
C2 Methyl 3-methoxybenzoateMorpholine
C3 Methyl 3-methoxybenzoateThiomorpholine
C4 Methyl 3-methoxybenzoate4-Methylpiperazine

This combinatorial approach enables a comprehensive exploration of the chemical space around the parent molecule, facilitating the rapid identification of compounds with desired properties for further investigation.

Biological Activity and Pharmacological Evaluation of Methyl 4 Piperidin 1 Ylmethyl Benzoate

In Vitro Assessment of Biological Activity

There is no specific data available in the public domain regarding the in vitro assessment of Methyl 4-(piperidin-1-ylmethyl)benzoate.

Information regarding the efficacy and potency of this compound in cell-based assays is not available in published scientific literature.

There are no publicly accessible studies that have investigated the receptor binding profile or enzyme inhibition capabilities of this compound.

The effects of this compound on cellular signaling pathways have not been documented in the available scientific literature.

In Vivo Pharmacological Characterization in Preclinical Models

There is no specific data available in the public domain concerning the in vivo pharmacological characterization of this compound.

No efficacy studies of this compound in any preclinical disease models have been reported in the accessible scientific literature.

Data on the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their correlation with the pharmacodynamic effects of this compound are not available.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationship (SAR) of analogues related to this compound is crucial for understanding how chemical modifications influence their biological effects. These studies help in designing more potent and selective compounds by identifying the key molecular features responsible for their pharmacological activity.

Identification of Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For analogues related to this compound, several key features have been identified as critical for their interaction with biological targets.

The piperidine (B6355638) ring is a fundamental component and one of the most common nitrogen-containing heterocyclic scaffolds found in approved drugs. Its presence is often crucial for the molecule's biological function. For instance, in certain derivatives designed for anticancer activity, compounds that include the 1-methylpiperidin-4-yl group have demonstrated superior effects compared to similar structures without this moiety, highlighting its importance as a key pharmacophoric element.

Influence of Substituent Effects on Biological Response

The type and position of substituents on the aromatic ring of this compound analogues significantly impact their biological response. Systematic modifications of the phenyl group have provided detailed insights into the electronic, steric, and lipophilic requirements for optimal activity.

In a series of substituted benzoic acid esters of 1-methyl-4-piperidinol, which share a core structure with the target compound, several key substituent effects were noted for their analgesic potency. nih.gov

Lipophilicity: Increased lipophilicity, particularly from substituents at the meta position of the phenyl ring, was found to enhance the analgesic potency. nih.gov This suggests that hydrophobic interactions are important for the drug-receptor binding or for the molecule's ability to cross biological membranes to reach its target.

Steric Factors: The size and shape of substituents have a notable impact. The length of ortho-substituents (Lortho) and the minimal width of substituents (B1) at meta and para positions showed a negative correlation with potency. nih.gov This indicates that bulky groups at these positions may cause steric hindrance, preventing the molecule from fitting optimally into the receptor's binding site. nih.gov

Hydrogen Bonding: The capacity of a substituent to act as a hydrogen-bond acceptor was found to increase the biological activity. nih.gov

These findings are summarized in the interactive table below, which illustrates the general effects of different substituent properties on the biological activity of these analogues.

Substituent PropertyPosition on Phenyl RingInfluence on Biological Activity
Increased Lipophilicity (π)metaPositive
Hydrogen-Bond AcceptorAnyPositive
Length of Substituent (Lortho)orthoNegative
Minimal Width of Substituent (B1)meta, paraNegative

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are powerful tools in drug design, allowing for the prediction of the activity of new, unsynthesized compounds.

For analogues of this compound, QSAR studies have been employed to define the optimal substitution pattern on the phenyl group for maximal activity. nih.gov In a study of 44 derivatives of benzoic acid esters of 1-methyl-4-piperidinol, various substituent parameters were used to build a QSAR model for analgesic potency. nih.gov The model incorporated parameters such as lipophilicity (π), steric factors (Lortho, B1), and hydrogen-bonding capability. nih.gov The resulting equations provided a quantitative understanding of how these properties affect the biological response, guiding the design of more potent compounds. nih.gov

The development of robust QSAR models for piperidine derivatives has been demonstrated in other contexts as well. For example, QSAR models have been successfully created to predict the toxicity of piperidine derivatives against Aedes aegypti. nih.gov These models utilized 2D topological descriptors and various statistical methods, including ordinary least squares multilinear regression (OLS-MLR) and machine learning approaches like support vector machine (SVM). nih.gov The high determination coefficients (r²) obtained for both training and test sets indicated the strong predictive ability of these models. nih.gov The simplicity of the descriptors used in such models makes them attractive for designing new molecules with desired activities at an early, exploratory stage. nih.gov

The general process for developing a QSAR model for piperidine-based compounds is outlined in the table below.

StepDescriptionExample Method/Software
1. Data CollectionGather a dataset of compounds with known chemical structures and measured biological activities (e.g., IC50 values).Literature research, internal databases.
2. Descriptor CalculationCompute molecular descriptors that quantify various aspects of the chemical structure (e.g., topological, electronic, steric).PaDEL software. nih.gov
3. Model BuildingUse statistical methods to build a mathematical equation relating the descriptors to the biological activity.Ordinary Least Squares Multilinear Regression (OLS-MLR), Support Vector Machine (SVM), Random Forest (RF). nih.govfrontiersin.org
4. Model ValidationEvaluate the robustness and predictive power of the model using internal (e.g., cross-validation) and external validation techniques.QSARINS software. eurjchem.com

By applying these methodologies, researchers can gain deeper insights into the SAR of this compound analogues and rationally design new compounds with improved pharmacological profiles.

Elucidation of the Mechanism of Action for Methyl 4 Piperidin 1 Ylmethyl Benzoate

Identification and Validation of Molecular Targets

There is no available information from affinity proteomics, chemoproteomics, genetic perturbation, or knockdown studies specifically identifying the molecular targets of Methyl 4-(piperidin-1-ylmethyl)benzoate.

Affinity Proteomics and Chemoproteomics Approaches

A search of existing literature did not yield any studies that have utilized affinity proteomics or chemoproteomics to identify the protein binding partners of this compound. These methods are crucial for the unbiased discovery of molecular targets in complex biological systems.

Genetic Perturbation and Knockdown Studies

Similarly, no research has been published that employs genetic perturbation techniques, such as CRISPR-Cas9 gene editing or RNA interference (RNAi), to validate the potential targets of this compound. Such studies would be essential to confirm whether the modulation of a specific gene or protein's expression alters the cellular response to the compound.

Molecular Interactions and Binding Dynamics

In the absence of identified molecular targets, there is a corresponding lack of data on the biophysical and structural nature of its interactions.

Biophysical Characterization of Ligand-Target Complexes

No biophysical studies, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or nuclear magnetic resonance (NMR) spectroscopy, have been reported for this compound in complex with a biological target. These techniques are vital for quantifying binding affinity, kinetics, and thermodynamics.

Structural Biology Insights (e.g., X-ray Crystallography, Cryo-EM)

There are no published crystal or cryo-electron microscopy (cryo-EM) structures of this compound bound to a protein or other macromolecular target. Structural biology provides atomic-level detail of the binding mode, which is fundamental to understanding the mechanism of action and for guiding any potential future drug development efforts.

Downstream Cellular and Molecular Effects

Due to the unidentified primary molecular target(s), the downstream cellular and molecular consequences of exposure to this compound remain uncharacterized. Research into its effects on signaling pathways, gene expression, or other cellular processes has not been reported.

Gene Expression Profiling (Transcriptomics)

No publicly accessible studies were identified that have performed gene expression profiling or transcriptomic analysis on cells or tissues following treatment with this compound. Consequently, there is no data available to create a table of differentially expressed genes or to detail the cellular pathways that might be modulated by this compound.

Protein Expression and Post-Translational Modification Analysis

Similarly, a thorough review of the scientific literature did not yield any research that has investigated the proteomic effects of this compound. There are no available data on changes in protein expression levels or post-translational modifications in response to this compound. Therefore, a data table of affected proteins cannot be generated.

Metabolomic Signatures Associated with Compound Treatment

No metabolomic studies detailing the metabolic signatures associated with the treatment of this compound were found in the public domain. As a result, there is no information on the metabolic pathways perturbed by this compound or any identified biomarkers of its activity. A data table of altered metabolites cannot be provided.

Computational Studies and Rational Drug Design Involving Methyl 4 Piperidin 1 Ylmethyl Benzoate

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in rational drug design for predicting the binding affinity and mode of a ligand within the active site of a target protein.

In the context of Methyl 4-(piperidin-1-ylmethyl)benzoate, molecular docking simulations would be employed to identify potential protein targets and elucidate the key interactions driving its binding. The process involves preparing the 3D structure of the ligand and the target protein, followed by a conformational search to find the optimal binding pose.

Hypothetical Docking Study of this compound:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bond, Pi-Alkyl
Monoamine Oxidase B (MAO-B)-7.9Tyr435, Gln206, Cys172Pi-Sulfur, Pi-Pi T-shaped
Acetylcholinesterase (AChE)-9.2Trp84, Tyr337, Phe330Pi-Pi Stacked, Hydrogen bond

This table represents hypothetical data for illustrative purposes, as specific docking studies on this compound are not widely published.

The insights from such studies would guide the modification of the this compound scaffold to enhance its binding affinity and selectivity for a specific target. For instance, the piperidine (B6355638) ring and the benzoate (B1203000) group could be functionalized to form additional hydrogen bonds or hydrophobic interactions with the protein's active site.

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, allowing for the study of its conformational changes and the stability of their interactions over time. This method is invaluable for understanding the flexibility of the ligand and the protein, as well as for calculating binding free energies.

For the this compound-protein complex, an MD simulation would typically be run for several nanoseconds. The resulting trajectory would be analyzed to assess the stability of the binding pose predicted by molecular docking. Key parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be monitored.

Illustrative MD Simulation Parameters:

ParameterValue
Simulation Time100 ns
Force FieldAMBER99
Solvent ModelTIP3P Water
Temperature300 K
Pressure1 atm

The simulation could reveal transient interactions that are not captured by static docking methods and provide a more accurate estimation of the binding affinity. Furthermore, MD simulations can be used to study the kinetics of ligand binding and unbinding, which is crucial for understanding the drug's mechanism of action.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT calculations could be used to determine its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability.

Calculated Quantum Chemical Parameters (Hypothetical):

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 D

These parameters can help in understanding the molecule's charge distribution, polarizability, and its potential to participate in various chemical reactions. This information is critical for predicting its metabolic fate and for designing derivatives with improved electronic properties.

De Novo Drug Design and Virtual Screening Approaches Guided by the this compound Scaffold

The this compound structure can serve as a scaffold for de novo drug design and virtual screening campaigns. arxiv.org De novo design algorithms can generate novel molecular structures by adding different functional groups to the scaffold, aiming to optimize binding to a specific target. arxiv.org

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. The this compound scaffold can be used as a query to search for structurally similar compounds with potentially similar biological activities.

Virtual Screening Workflow:

Library Preparation: A large database of chemical compounds is prepared for screening.

Scaffold-Based Filtering: Compounds containing the 4-(piperidin-1-ylmethyl)benzoate core are selected.

Molecular Docking: The selected compounds are docked into the active site of the target protein.

Scoring and Ranking: The docked compounds are ranked based on their predicted binding affinities and other properties.

Hit Selection: The top-ranked compounds are selected for further experimental validation.

These computational approaches significantly accelerate the initial stages of drug discovery by prioritizing compounds for synthesis and biological testing, thereby reducing the time and cost associated with finding new drug candidates. While specific research on this compound is limited, the principles outlined here demonstrate the powerful role of computational chemistry in modern drug development.

Preclinical Safety Assessment and Therapeutic Potential of Methyl 4 Piperidin 1 Ylmethyl Benzoate Scaffolds

In Vitro Toxicology and Cytotoxicity Assessments

Genotoxicity and Mutagenicity Studies

No studies were found that specifically investigated the genotoxic or mutagenic potential of Methyl 4-(piperidin-1-ylmethyl)benzoate. Standard assays to evaluate these endpoints, such as the Ames test for bacterial reverse mutation, in vitro micronucleus assays, and chromosomal aberration tests, have not been reported for this compound. Genotoxicity and mutagenicity studies are critical for identifying compounds that may cause genetic damage and potentially lead to cancer. asianjpr.comnih.govnih.gov

Cardiotoxicity and Hepatotoxicity Screening

There is no available data on the potential cardiotoxic or hepatotoxic effects of this compound. In vitro screening for cardiotoxicity often involves assessing the compound's effect on cardiac ion channels, such as the hERG channel, to identify any risk of arrhythmias. Hepatotoxicity is typically evaluated in vitro using primary hepatocytes or liver-derived cell lines to assess for cell death, steatosis, and other forms of liver injury. The absence of such data means that the potential for this compound to cause harm to the heart or liver is unknown.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

Metabolic Stability and Metabolite Identification

No information is available regarding the metabolic stability of this compound in liver microsomes or other in vitro systems. nih.gov Consequently, its predicted in vivo clearance and half-life are unknown. Furthermore, no studies have been published that identify the metabolites of this compound. Understanding a compound's metabolic pathways is essential for identifying potentially reactive or pharmacologically active metabolites. researchgate.net

Drug-Drug Interaction Potential

There are no studies available to assess the potential of this compound to inhibit or induce major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. This information is critical for predicting potential drug-drug interactions if the compound were to be co-administered with other medications.

In Vivo Safety and Tolerability Studies in Animal Models

No in vivo studies in animal models have been published for this compound. Therefore, there is no information on its acute or chronic toxicity, nor have any maximum tolerated dose (MTD) studies been conducted. nih.gov Such studies are fundamental for establishing a preliminary safety profile and for guiding dose selection in any potential future clinical trials.

Acute and Sub-chronic Toxicity Assessments

Acute toxicity studies are fundamental in early-stage drug development to determine the potential for adverse effects after a single high-dose exposure. For the piperidine (B6355638) scaffold, oral administration in animal models has been shown to induce effects such as weakness, respiratory distress, and convulsions. nih.gov The median lethal dose (LD50) for piperidine in rats has been reported to be in the range of 133 to 740 mg/kg, indicating moderate acute toxicity. industrialchemicals.gov.au Sublethal effects observed included decreased motor activity and tremors. industrialchemicals.gov.au

The methyl benzoate (B1203000) component, on the other hand, is generally considered to have lower acute toxicity. The oral LD50 in rats for methyl benzoate is reported to be 1177 mg/kg.

It is important to note that no specific sub-chronic toxicity studies, which involve repeated dosing over a longer period, have been identified for this compound in the available literature. General toxicological profiles of piperidine-containing compounds suggest that potential target organs for toxicity could include the central nervous system and the liver, necessitating careful monitoring in any future preclinical studies.

Table 1: Acute Oral Toxicity of Core Scaffolds
CompoundTest AnimalLD50 (mg/kg)Reference
PiperidineRat133 - 740 industrialchemicals.gov.au
Methyl BenzoateRat1177

Maximum Tolerated Dose (MTD) Determination

The Maximum Tolerated Dose (MTD) is the highest dose of a drug that can be administered without causing unacceptable toxicity. The determination of the MTD is a critical step in designing longer-term preclinical and clinical studies.

Without specific studies on this compound, it is not possible to provide a definitive MTD. The MTD would need to be established through dose-ranging studies in relevant animal models, carefully observing for clinical signs of toxicity and monitoring hematological and biochemical parameters. The known toxicities of the parent piperidine and methyl benzoate scaffolds would inform the initial dose selection and the specific parameters to be monitored in such studies.

Future Directions and Potential Therapeutic Applications in Drug Development

The piperidine scaffold is a versatile building block that has been successfully incorporated into drugs targeting a wide array of diseases. nih.govencyclopedia.pub The future for this compound and related scaffolds lies in leveraging this versatility to address unmet medical needs.

Oncology: The piperidine moiety is a key component of numerous anticancer agents. nih.gov Its presence can enhance the potency, selectivity, and pharmacokinetic properties of molecules targeting various cancer-related pathways. researcher.life Future research could explore the potential of this compound derivatives as inhibitors of targets such as protein kinases or as modulators of protein-protein interactions, which are critical in cancer progression. thieme-connect.com

Central Nervous System (CNS) Disorders: Piperidine derivatives have a long history in the development of drugs for CNS disorders, including Alzheimer's disease, psychiatric conditions, and pain management. nih.govnih.gov The ability of the piperidine ring to cross the blood-brain barrier makes it an attractive scaffold for CNS-active drugs. nih.gov Derivatives of this compound could be investigated for their potential as modulators of neurotransmitter receptors or enzymes implicated in neurodegenerative diseases. researchgate.netacs.org

Inflammatory Diseases: The anti-inflammatory potential of piperidine-containing compounds is an emerging area of interest. These scaffolds can be found in molecules designed to modulate inflammatory pathways. nih.gov The development of selective inhibitors of inflammatory targets remains a significant goal, and the this compound scaffold could serve as a starting point for the design of novel anti-inflammatory agents.

Other Therapeutic Areas: The applications of piperidine derivatives extend to cardiovascular diseases, infectious diseases, and more. nih.gov The structural and physicochemical properties of the this compound scaffold could be optimized to target a diverse range of biological macromolecules. The introduction of chiral centers within the piperidine ring, for example, can significantly impact biological activity and selectivity, offering another avenue for future drug design. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-(piperidin-1-ylmethyl)benzoate, and what intermediates are critical?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-(bromomethyl)benzoic acid methyl ester with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Key intermediates include the bromomethyl precursor and free piperidine. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization. Yield optimization may require controlled stoichiometry and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H and 13C NMR confirm the methyl ester moiety (δ ~3.9 ppm for OCH3) and piperidinylmethyl group (δ ~2.5–3.0 ppm for N-CH2).
  • IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~2800 cm⁻¹ (piperidine C-H stretching).
  • Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion peaks (m/z ~247 for [M+H]+).
  • HPLC : Purity assessment using reverse-phase C18 columns with mobile phases like methanol/buffer mixtures (e.g., pH 4.6 acetate buffer) .

Q. How does solubility vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For biological assays, prepare stock solutions in DMSO (<1% v/v final concentration to avoid cytotoxicity). Solubility in aqueous buffers improves with cosolvents like ethanol or cyclodextrins. Pre-screen solvents using turbidimetric assays to avoid precipitation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodological Answer :

  • Temperature : Conduct kinetic studies to identify ideal reaction temperatures (typically 60–80°C for nucleophilic substitutions).
  • Catalysts : Test phase-transfer catalysts (e.g., TBAB) or bases (e.g., K2CO3) to enhance reactivity.
  • Workup : Use liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted piperidine.
  • Quality Control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and characterize intermediates to identify bottlenecks .

Q. How can contradictions in pharmacological or biochemical assay data be systematically addressed?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound purity via HPLC (e.g., using a sodium 1-octanesulfonate buffer at pH 4.6) to rule out impurities .
  • Assay Replication : Repeat assays under standardized conditions (e.g., fixed pH, temperature, and incubation time).
  • Control Experiments : Include negative controls (e.g., piperidine alone) to assess off-target effects.
  • Data Normalization : Use internal standards (e.g., fluorescent dyes) to correct for plate-to-plate variability .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify the piperidine ring (e.g., N-methylation) or ester group (e.g., replace methyl with ethyl).
  • Biological Testing : Screen analogs against target receptors/enzymes (e.g., GPCRs or kinases) to correlate substituents with activity.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .

Q. How does the compound’s stability vary under different storage and experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Photostability : Store in amber vials if UV-Vis spectra indicate light sensitivity.
  • pH Stability : Test in buffers across pH 2–10; degradation products (e.g., hydrolysis to benzoic acid derivatives) can be identified via LC-MS .

Q. What crystallographic techniques are suitable for resolving the compound’s 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in ethanol/water mixtures. Refinement using software like SHELXL reveals bond angles (e.g., C-N-C angles ~109.5°) and torsion angles critical for conformational analysis. Compare with similar piperidinyl benzoates (e.g., 4-(4-methoxyphenyl)piperazin-1-ium salts) to identify packing motifs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.